molecular formula C7H14INO B1610260 1,1-Dimethyl-4-oxopiperidin-1-ium iodide CAS No. 26822-37-7

1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Cat. No.: B1610260
CAS No.: 26822-37-7
M. Wt: 255.1 g/mol
InChI Key: LMQPCACOOKKMHW-UHFFFAOYSA-M
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Description

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a chemical compound with the molecular formula C7H14INO It is a quaternary ammonium salt derived from piperidine, characterized by the presence of a 4-oxo group and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-4-oxopiperidin-1-ium iodide can be synthesized through a straightforward reaction involving the methylation of 1-methylpiperidin-4-one. The typical procedure involves adding methyl iodide to a solution of 1-methylpiperidin-4-one in acetone at 0°C. The reaction mixture is then stirred at room temperature for one hour .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-oxopiperidin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Role in Transamination Reactions

One of the primary applications of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide is as an intermediate in transamination reactions. This compound effectively traps dimethylamine, which is crucial for synthesizing high-purity products such as 1-tert-butylpiperidin-4-one when reacted with tert-butylamine. The use of sodium acrylate as a capturing agent enhances the efficiency of this process, showcasing the compound's utility in complex synthetic pathways.

Synthesis Overview

The synthesis of this compound typically involves:

  • Dissolving 1-methyl-4-piperidone in acetone.
  • Adding methyl iodide to the solution.
  • Stirring the mixture at room temperature to yield the desired product .

This method highlights the compound's versatility and importance in organic synthesis.

While specific biological activities of this compound are not extensively documented, its role in transamination suggests potential implications in amino acid metabolism. This could influence the synthesis of various amino acids and related compounds, thereby affecting biochemical pathways associated with protein synthesis and metabolic processes.

Drug Development

The piperidine ring structure is prevalent in many bioactive natural products and marketed drugs, making compounds like this compound valuable for drug development. Its unique structural attributes may confer distinct properties that can be exploited for therapeutic applications .

Research has indicated that compounds similar to this compound can exhibit significant biological activities, such as acetylcholinesterase (AChE) inhibition. For instance, studies on donepezil analogues have shown varying degrees of AChE inhibitory activity based on structural modifications around the piperidine ring . Such findings highlight the potential for derivatives of this compound to be explored further for therapeutic uses.

Synthesis and Characterization

The synthesis of this compound has been characterized through various analytical techniques including NMR and HPLC, confirming its structure and purity . These methods are critical for ensuring that synthesized compounds meet necessary standards for further research or application.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide primarily involves its role as a reactant in transamination processes. The compound efficiently traps dimethylamine, facilitating the formation of new compounds. This trapping mechanism is crucial for the success of transamination reactions, ensuring high yields and purity of the final products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is unique due to its specific structure, which allows it to participate effectively in transamination reactions. Its ability to trap dimethylamine efficiently sets it apart from other similar compounds, making it valuable in synthetic organic chemistry and other research applications.

Biological Activity

1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₇H₁₄INO
Molecular Weight 255.10 g/mol
CAS Number 26822-37-7
Appearance White solid

The biological activity of this compound is primarily attributed to its quaternary ammonium nature, which allows it to interact effectively with negatively charged biological membranes. This interaction can lead to:

  • Membrane Disruption : The compound can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis.
  • Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites or altering enzyme conformation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For example:

  • Bacterial Inhibition : It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cell membranes.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
Staphylococcus aureus10075
Escherichia coli10070

Antifungal Activity

The compound also exhibits antifungal properties. In vitro assays have shown that it can inhibit the growth of fungi such as Candida albicans.

Synthetic Approaches

The synthesis of this compound typically involves the reaction of 1-methyl-4-piperidone with methyl iodide under controlled conditions. The reaction yields a high purity product suitable for further biological testing.

Research Findings

Recent studies have focused on the pharmacokinetic profiles and potential therapeutic applications of this compound. For instance:

  • Drug Delivery Systems : Research indicates that it may serve as an effective drug delivery agent due to its ability to form stable complexes with various therapeutic agents.

Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Two methyl groups on piperidine ringAntimicrobial and antifungal
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide Ethyl and methyl substitutionSimilar antimicrobial properties
Quaternary Ammonium Compounds Varies in alkyl substitutionGeneral membrane-active properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,1-Dimethyl-4-oxopiperidin-1-ium iodide, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : A common synthesis involves the quaternization of 4-oxopiperidine with methyl iodide in methanol under reflux. Equimolar ratios of the amine and alkyl iodide are typically used, with methanol as the solvent. Refluxing at 50°C for 2 hours ensures complete reaction, followed by cooling and crystallization. Critical parameters include maintaining stoichiometric equivalence to avoid side products and ensuring anhydrous conditions to prevent hydrolysis . Table 1 : Key Reaction Conditions

ParameterValue/Description
SolventMethanol
Temperature50°C (reflux)
Reaction Time2 hours
Molar Ratio (Amine:Iodide)1:1

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent degradation. Stock solutions prepared in polar solvents (e.g., DMSO or water) should be aliquoted to avoid repeated freeze-thaw cycles. Purity (>97%) must be verified via HPLC or NMR prior to use .

Q. What safety protocols are essential when working with this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, lab coat, goggles). In case of skin contact, wash immediately with soap and water for 15 minutes. For accidental ingestion, rinse the mouth with water (if conscious) and seek medical attention. Toxicity data are limited, so treat all exposures as potentially hazardous .

Advanced Research Questions

Q. How can researchers optimize the molar ratios and solvent systems in the quaternization reaction to enhance the yield of this compound?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to test variables:

  • Solvent polarity : Compare methanol (dielectric constant ~33) with ethanol or acetonitrile.
  • Molar excess : Test 1.1:1 to 1.5:1 iodide-to-amine ratios.
  • Reaction time : Monitor completion via TLC or in-situ IR spectroscopy.
    Pilot studies show methanol provides higher yields due to better solubility of intermediates. Excess iodide (1.2:1) reduces unreacted amine but may increase salt byproducts .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound, and how can discrepancies in spectral data be resolved?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm quaternization via disappearance of the piperidine N-H signal and appearance of methyl groups at δ ~3.2 ppm.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M-I]⁺.
  • Elemental Analysis : Validate C, H, N percentages.
    Discrepancies in NMR integration may arise from residual solvents; dry samples under vacuum and re-dissolve in deuterated solvents. For conflicting HRMS data, recalibrate the instrument using a certified standard .

Q. How can researchers address contradictory results in the compound’s biological activity assays, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer :

  • Control variables : Ensure consistent cell lines, assay buffers, and incubation times.
  • Batch variability : Test multiple synthesis batches for purity (>97%) and confirm absence of unreacted starting materials via HPLC.
  • Statistical analysis : Apply ANOVA to identify outliers and use standardized positive controls (e.g., reference inhibitors) to calibrate assays .

Q. What mechanistic studies are feasible to elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates under varying temperatures and nucleophile concentrations (e.g., using UV-Vis spectroscopy).
  • Isotopic labeling : Substitute ¹²C-methyl groups with ¹³C to track regioselectivity via NMR.
  • Computational modeling : Perform DFT calculations to map transition states and identify steric/electronic influences .

Properties

IUPAC Name

1,1-dimethylpiperidin-1-ium-4-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO.HI/c1-8(2)5-3-7(9)4-6-8;/h3-6H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQPCACOOKKMHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=O)CC1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456992
Record name 1,1-Dimethyl-4-oxopiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26822-37-7
Record name Piperidinium, 1,1-dimethyl-4-oxo-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26822-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 149999
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026822377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26822-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dimethyl-4-oxopiperidin-1-ium iodide
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URL https://comptox.epa.gov/dashboard/DTXSID50456992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 45.0 g (398 mmol) of 1-methyl-piperid-4-one in 500 mL of acetone was added dropwise 60.0 g (423 mmol) of MeI over 1 h. The mixture was stirred for 3 h, cooled to 0° C., and filtered. The solids were washed with cold acetone, and dried to provide 1,1-dimethyl-4-oxo-piperidinium iodide as a pale yellow solid (95.3 g).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-4-piperidone (1.0 g) in dichloromethane (5 ml) was slowly added iodomethane (1 ml) at 0° C. and stirred for 30 minutes at ambient temperature. To the reaction mixture was added isopropyl ether (10 ml), and the resulting precipitate was collected by filtration to give 1,1-dimethyl-4-oxopiperidinium iodide (1.416 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1-Dimethyl-4-oxopiperidin-1-ium iodide
1,1-Dimethyl-4-oxopiperidin-1-ium iodide
1,1-Dimethyl-4-oxopiperidin-1-ium iodide
1,1-Dimethyl-4-oxopiperidin-1-ium iodide
1,1-Dimethyl-4-oxopiperidin-1-ium iodide
1,1-Dimethyl-4-oxopiperidin-1-ium iodide

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